molecular formula C21H15F2N3OS B2956750 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 899736-04-0

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2956750
M. Wt: 395.43
InChI Key: TZBJKXFISKZTPX-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with thiourea or thioamide . The specific synthesis process for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” is not available in the sources I found.


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular structure of “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” specifically is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving thiazoles can vary widely depending on the specific compound and the conditions. Thiazoles can undergo reactions such as alkylation, acylation, oxidation, and reduction . The specific chemical reactions for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can vary depending on the specific compound. For example, thiazoles are generally stable compounds that are resistant to reactivity with electrophiles . The specific physical and chemical properties for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” are not available in the sources I found.

Scientific Research Applications

  • Src Kinase Inhibitory and Anticancer Activities :

    • Thiazolyl N-benzyl-substituted acetamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds, including an unsubstituted N-benzyl derivative, showed inhibition of c-Src kinase and were evaluated for cell proliferation inhibition in human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
  • Anti-Lung Cancer Activity :

    • Novel fluoro-substituted compounds, which are structurally related to the given compound, have shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer, at low concentrations compared to reference drugs (Hammam et al., 2005).
  • Metabolic Stability in PI3K/mTOR Dual Inhibitors :

    • A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors found that modifications to the benzothiazole ring, similar to the one present in the target compound, affected the metabolic stability of these inhibitors (Stec et al., 2011).
  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones :

    • Research involving 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, related to the compound , facilitated the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products (Janardhan et al., 2014).
  • Antitumor Evaluation of Heterocyclic Compounds :

    • A study on the synthesis and antitumor evaluation of heterocyclic compounds derived from a key precursor structurally similar to the target compound demonstrated significant antiproliferative activity against various human cancer cell lines (Shams et al., 2010).
  • Antimicrobial Activity of Novel Sulphonamide Derivatives :

    • New sulphonamide derivatives, structurally similar to the target compound, displayed good antimicrobial activity. Compounds with specific modifications showed high activity against various strains (Fahim & Ismael, 2019).
  • Antitumor Activity of Benzothiazole Derivatives :

    • A study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity. Certain compounds were found to be significantly active against various cancer cell lines (Yurttaş et al., 2015).

Safety And Hazards

The safety and hazards associated with thiazoles can vary depending on the specific compound. Some thiazoles may be harmful if swallowed, inhaled, or come into contact with the skin . The specific safety and hazards for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” are not available in the sources I found.

Future Directions

Thiazoles continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may involve the synthesis of new thiazole derivatives and the exploration of their biological activities . The specific future directions for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” are not available in the sources I found.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3OS/c22-15-11-17(23)20-18(12-15)28-21(25-20)26(13-16-8-4-5-9-24-16)19(27)10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJKXFISKZTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

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